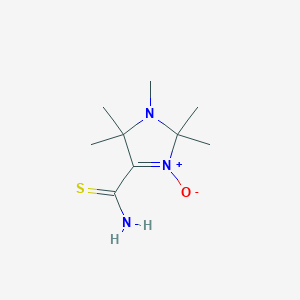![molecular formula C14H11FN4O2S B5850174 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Descripción general
Descripción
5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, commonly known as FST, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique chemical and biological properties. FST is a potent and selective inhibitor of a specific isoform of phosphodiesterase, PDE4D, which is involved in various physiological and pathological processes.
Mecanismo De Acción
FST exerts its biological effects by selectively inhibiting the PDE4D isoform, which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, FST increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA leads to the phosphorylation of various target proteins, which results in the biological effects of FST.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FST are diverse and depend on the specific target cells and tissues. FST has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). FST also has neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurological disorders. Additionally, FST has anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of FST for lab experiments include its high potency and selectivity for PDE4D, which allows for specific targeting of this isoform. In addition, FST has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of FST for lab experiments include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For the study of FST include further investigation of its therapeutic potential in various diseases, including inflammatory disorders, neurological disorders, and cancer. In addition, the development of more potent and selective PDE4D inhibitors based on the structure of FST may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the use of FST as a tool compound for the study of PDE4D signaling pathways may provide new insights into the role of this isoform in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of FST involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with sodium azide to form 4-fluorobenzyl azide. The resulting compound is then reacted with phenylacetylene in the presence of copper (I) iodide to form 1-phenyl-1H-tetrazole. Finally, the tetrazole compound is reacted with p-toluenesulfonyl chloride in the presence of triethylamine to yield FST. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
FST has been extensively studied in scientific research due to its potential therapeutic applications in various diseases, including inflammatory disorders, neurological disorders, and cancer. FST has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, FST has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurological disorders such as Alzheimer's disease and stroke. FST has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDPUXQIPCYKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327086 | |
| Record name | 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898653-16-2 | |
| Record name | 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


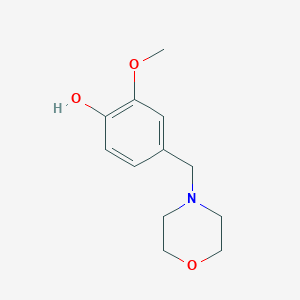
![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)
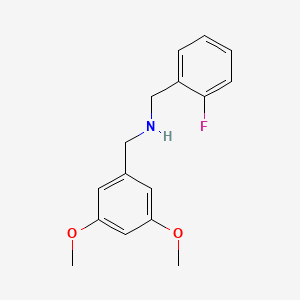
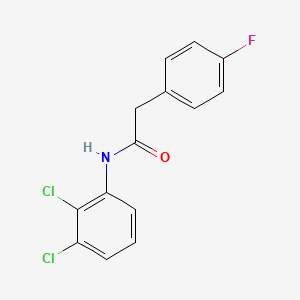
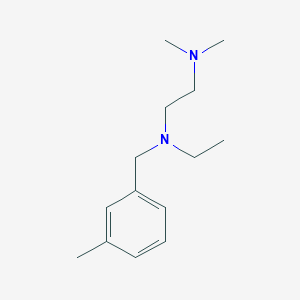
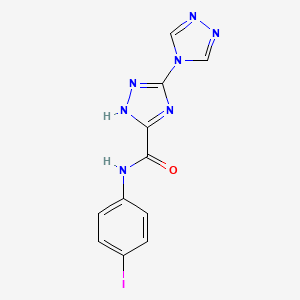
![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
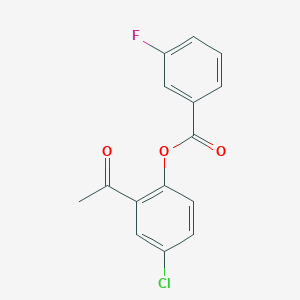
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
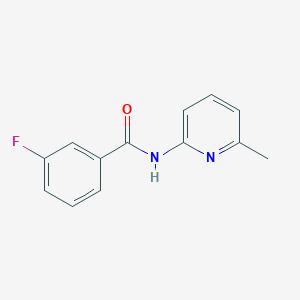
![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
